molecular formula C19H27NO3S2 B2483242 (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone CAS No. 1797844-68-8

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Cat. No.: B2483242
CAS No.: 1797844-68-8
M. Wt: 381.55
InChI Key: KODGWQGDWFLSKW-UHFFFAOYSA-N
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Description

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound characterized by the presence of a cyclohexylsulfonyl group, an azetidine ring, a thiophene ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cyclohexylsulfonyl azetidine and thiophen-2-yl cyclopentyl ketone. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(phenyl)cyclopentyl)methanone
  • (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone

Uniqueness

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

(3-cyclohexylsulfonylazetidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S2/c21-18(19(10-4-5-11-19)17-9-6-12-24-17)20-13-16(14-20)25(22,23)15-7-2-1-3-8-15/h6,9,12,15-16H,1-5,7-8,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODGWQGDWFLSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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